molecular formula C14H18N2O2 B2476830 N-(1,2-oxazol-4-yl)adamantane-1-carboxamide CAS No. 1396677-84-1

N-(1,2-oxazol-4-yl)adamantane-1-carboxamide

Cat. No.: B2476830
CAS No.: 1396677-84-1
M. Wt: 246.31
InChI Key: XXPYBTZFANXCFJ-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-4-yl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and oxazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while oxazole is a five-membered heterocyclic compound containing oxygen and nitrogen. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-oxazol-4-yl)adamantane-1-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the adamantane moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions: N-(1,2-oxazol-4-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(1,2-oxazol-4-yl)adamantane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-4-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the adamantane moiety provides rigidity and hydrophobic interactions. These properties enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both adamantane and oxazole moieties allows for versatile applications and interactions that are not observed in simpler compounds .

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(16-12-7-15-18-8-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h7-11H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPYBTZFANXCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CON=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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